
GlcNaz
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of GlcNaz involves the modification of glucosamine with an azide group. . The reaction conditions often involve the use of organic solvents and catalysts to facilitate the acetylation and azidation processes.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions and using continuous flow reactors. This allows for the efficient production of large quantities of the compound, which is essential for its widespread use in research and development .
Analyse Des Réactions Chimiques
Types of Reactions
GlcNaz undergoes various chemical reactions, including:
Oxidation: The azide group in this compound can be oxidized to form different functional groups.
Reduction: The azide group can be reduced to an amine group under specific conditions.
Substitution: The azide group can participate in substitution reactions, where it is replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include reducing agents like sodium borohydride for reduction reactions and oxidizing agents like hydrogen peroxide for oxidation reactions. The conditions for these reactions typically involve controlled temperatures and pH levels to ensure the desired outcome .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, the reduction of this compound can yield N-acetylglucosamine, while oxidation can produce various oxidized derivatives .
Applications De Recherche Scientifique
GlcNaz has a wide range of applications in scientific research, including:
Mécanisme D'action
The mechanism by which GlcNaz exerts its effects involves its incorporation into glycoproteins through metabolic pathways. Once inside the cell, this compound is converted into its active form, which can then be incorporated into glycoproteins via glycosylation. This allows researchers to label and track these proteins using bioorthogonal reactions, such as click chemistry .
Comparaison Avec Des Composés Similaires
Similar Compounds
N-azidoacetylgalactosamine tetraacylated (GalNAz): Similar to GlcNaz, GalNAz is used for labeling glycoproteins but targets different glycosylation sites.
N-azidoacetylmannosamine tetraacylated (ManNAz): Another azide-labeled sugar used in glycoprotein studies, but with different metabolic pathways.
Uniqueness
This compound is unique in its ability to specifically label O-linked glycoproteins, making it a valuable tool for studying O-GlcNAcylation, a post-translational modification that is distinct from other types of glycosylation . This specificity allows for more precise studies of glycoprotein function and dynamics in various biological contexts.
Propriétés
Formule moléculaire |
C8H14N4O6 |
|---|---|
Poids moléculaire |
262.22 g/mol |
Nom IUPAC |
2-azido-N-[(3R,4R,5S,6R)-2,4,5-trihydroxy-6-(hydroxymethyl)oxan-3-yl]acetamide |
InChI |
InChI=1S/C8H14N4O6/c9-12-10-1-4(14)11-5-7(16)6(15)3(2-13)18-8(5)17/h3,5-8,13,15-17H,1-2H2,(H,11,14)/t3-,5-,6-,7-,8?/m1/s1 |
Clé InChI |
AFNOHTDETQTADW-ZQLGFOCFSA-N |
SMILES isomérique |
C([C@@H]1[C@H]([C@@H]([C@H](C(O1)O)NC(=O)CN=[N+]=[N-])O)O)O |
SMILES canonique |
C(C1C(C(C(C(O1)O)NC(=O)CN=[N+]=[N-])O)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



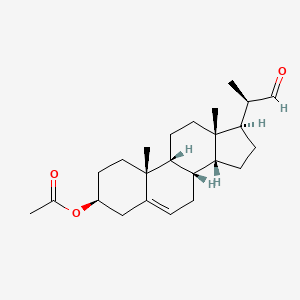

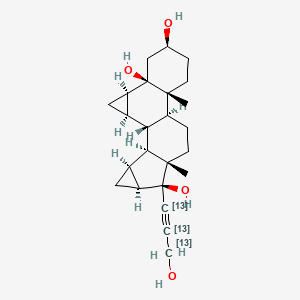

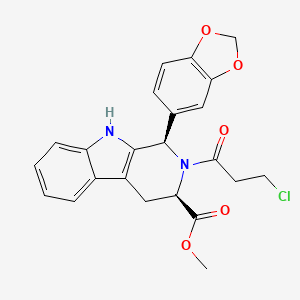
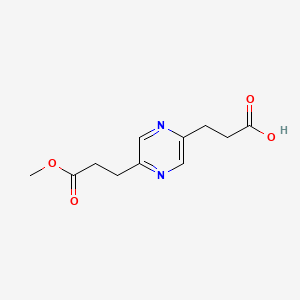
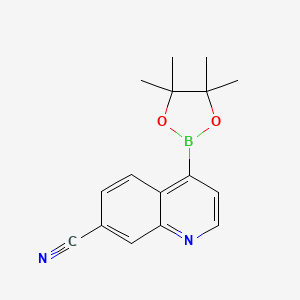

![2-[(2-Chloro-5-methoxy-6-oxopyrimidin-1-yl)methyl]benzonitrile](/img/structure/B13850650.png)
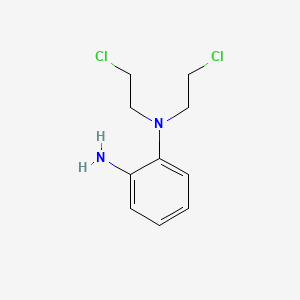
![3-[3-(Hydroxymethyl)-4-oxopyridazin-1-yl]benzonitrile](/img/structure/B13850669.png)
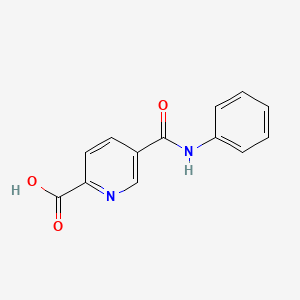
![3-[4-(4-Bromobutoxy)phenyl]propan-1-ol](/img/structure/B13850682.png)
